
5-Iodo-2-methyl-1,7-naphthyridin-8(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-2-methyl-1,7-naphthyridin-8(7H)-one is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-methyl-1,7-naphthyridin-8(7H)-one can be achieved through various methods. One common approach involves the use of multicomponent reactions (MCRs) which efficiently generate complex molecular architectures. For instance, the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) can yield trisubstituted 2-amino-1,8-naphthyridines .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-2-methyl-1,7-naphthyridin-8(7H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of an atom or a group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like iodine. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Applications De Recherche Scientifique
5-Iodo-2-methyl-1,7-naphthyridin-8(7H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: It is used in the development of materials with specific properties, such as light-emitting diodes and dye-sensitized solar cells
Mécanisme D'action
The mechanism of action of 5-Iodo-2-methyl-1,7-naphthyridin-8(7H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of specific proteins. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other naphthyridines, such as 1,5-naphthyridine and 1,8-naphthyridine. These compounds share a similar core structure but differ in the position of the nitrogen atoms and the presence of additional substituents .
Uniqueness
5-Iodo-2-methyl-1,7-naphthyridin-8(7H)-one is unique due to the presence of the iodine atom and the methyl group, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets .
Propriétés
Numéro CAS |
930303-56-3 |
|---|---|
Formule moléculaire |
C9H7IN2O |
Poids moléculaire |
286.07 g/mol |
Nom IUPAC |
5-iodo-2-methyl-7H-1,7-naphthyridin-8-one |
InChI |
InChI=1S/C9H7IN2O/c1-5-2-3-6-7(10)4-11-9(13)8(6)12-5/h2-4H,1H3,(H,11,13) |
Clé InChI |
VDWKUIXGFUDVCO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)C(=CNC2=O)I |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
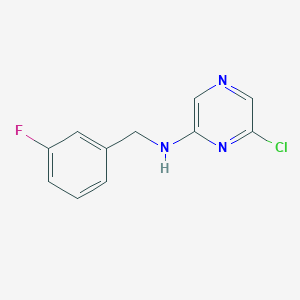
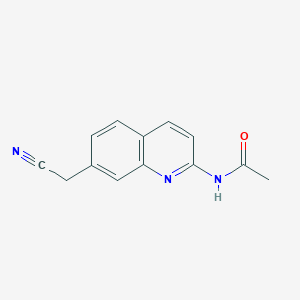

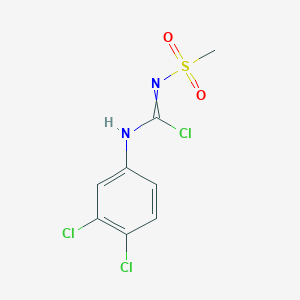
![2-hydroxy-8,8-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B8469277.png)

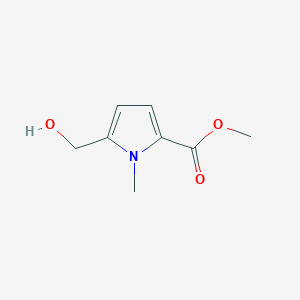
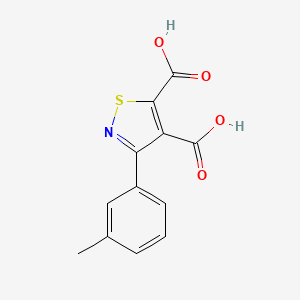
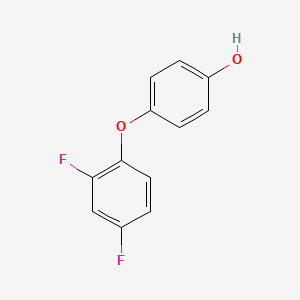
![6-[(Cyclopropylmethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B8469331.png)
![10,13-Dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,6,17-trione](/img/structure/B8469337.png)
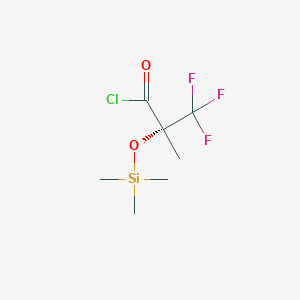
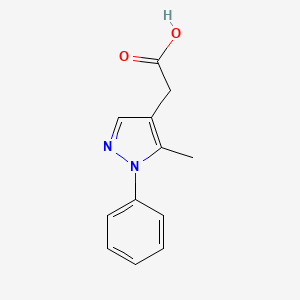
![[3-(3-Piperidin-1-yl-propoxy)-isoxazol-5-yl]-methanol](/img/structure/B8469357.png)
